molecular formula C18H10F6O3S B15204385 Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate

Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate

Cat. No.: B15204385
M. Wt: 420.3 g/mol
InChI Key: UUAHUNQEDSEPRS-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is a complex organic compound characterized by the presence of trifluoromethyl and trifluoroacetyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and trifluoroacetyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological and chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is unique due to its combination of trifluoromethyl and trifluoroacetyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Biological Activity

Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate is an organic compound with a complex structure characterized by a naphthalene core fused with a thiophene ring and various fluorinated functional groups. Its molecular formula is C18_{18}H10_{10}F6_6O3_3S, and it has been identified as having significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C18_{18}H10_{10}F6_6O3_3S
  • Molecular Weight : 420.33 g/mol
  • CAS Number : 140666-92-8

Research into the biological activity of this compound suggests that the trifluoroacetyl and trifluoromethyl groups enhance its interaction with biological targets. The compound's unique structure allows it to engage in various biochemical pathways, making it a candidate for further studies in drug development.

Biological Activity Overview

Studies indicate that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : Related compounds have demonstrated the ability to reduce inflammation markers in vitro.
  • Antitumor Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique biological profile:

Compound NameStructural FeaturesUnique Aspects
5-Fluoro-N-(4-methylphenyl)thiazole-2-carboxamideContains thiazole instead of thiopheneExhibits potent anti-inflammatory activity
Ethyl 4-trifluoromethylbenzoateSimilar ester structurePrimarily used as a reagent in organic synthesis
3-TrifluoromethylphenolContains a phenolic structureKnown for its antibacterial properties

Case Studies and Research Findings

Research findings emphasize the importance of understanding the interactions between this compound and its biological targets. For instance:

  • Inhibition Studies : A study demonstrated that high concentrations of similar compounds can inhibit bacterial secretion systems, which are critical for pathogenicity in certain bacteria .
  • Cytotoxicity Assessments : In vitro tests showed that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .
  • Bioactivity Screening : A high-throughput screening campaign identified several bioactive compounds related to this structure that inhibited specific virulence factors in pathogens .

Properties

Molecular Formula

C18H10F6O3S

Molecular Weight

420.3 g/mol

IUPAC Name

ethyl 5-(2,2,2-trifluoroacetyl)-3-(trifluoromethyl)benzo[g][1]benzothiole-2-carboxylate

InChI

InChI=1S/C18H10F6O3S/c1-2-27-16(26)14-12(17(19,20)21)11-7-10(15(25)18(22,23)24)8-5-3-4-6-9(8)13(11)28-14/h3-7H,2H2,1H3

InChI Key

UUAHUNQEDSEPRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C3=CC=CC=C3C(=C2)C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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